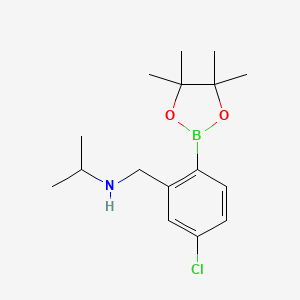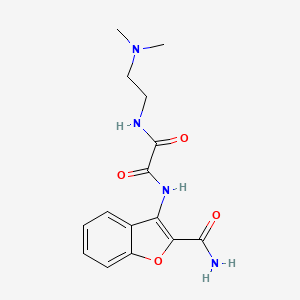
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide, also known as DBF, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DBF is a synthetic compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Photolysis and Pesticides
- A study highlighted the photolysis of methyl 2-benzimidazolecarbamate (Carbendazim, 1) in methanol and its interaction with singlet oxygen. The research identified various products including N,N′-dicarbomethoxyguanidine and 2-guanidinobenzimidazole, which are significant for understanding the behavior of related compounds under photolytic conditions (Abdou et al., 1985).
Antitumor Activity
- The synthesis and evaluation of antitumor olivacine derivatives, including those with N-substituted carboxamides, were explored. These derivatives showed high cytotoxicity for cultured cells and good antitumor activity in vivo, illustrating the potential of such compounds in cancer research (Jasztold-Howorko et al., 1994).
Nanoparticle Delivery Systems
- Carbendazim, a related compound, was used in a study to prepare solid lipid nanoparticles and polymeric nanocapsules for agricultural applications. This research is vital for understanding how similar compounds could be delivered more effectively and safely (Campos et al., 2015).
Biotransformation and Metabolic Studies
- The in vitro metabolism of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a structurally similar compound, was examined. Understanding the phase I and phase II metabolism of such compounds can provide insights into the metabolic pathways and potential interactions of related chemicals (León et al., 2009).
Electroluminescent Materials
- Research on carbazole derivatives, which have structural similarities, focused on their potential as electroluminescent materials. This suggests possible applications of similar compounds in the development of new materials for electronic devices (Thomas et al., 2001).
特性
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(dimethylamino)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-19(2)8-7-17-14(21)15(22)18-11-9-5-3-4-6-10(9)23-12(11)13(16)20/h3-6H,7-8H2,1-2H3,(H2,16,20)(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGOTKUBLKKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


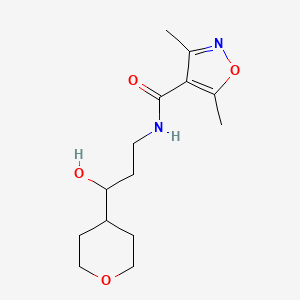
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2655460.png)
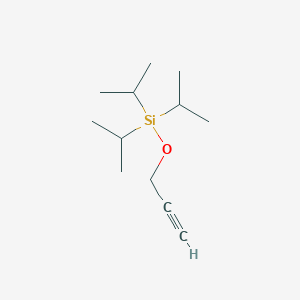

![4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2655466.png)

![2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2655468.png)

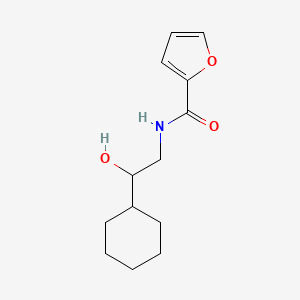
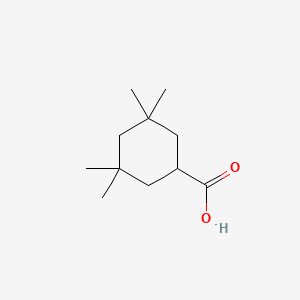

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2655477.png)
